(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine
Description
“(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine” is a secondary amine featuring a 3-aminopropyl chain linked to a methyl-substituted 3-methoxybenzyl group. Its structure combines a flexible aliphatic amine backbone with a methoxy-substituted aromatic moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(8-4-7-13)10-11-5-3-6-12(9-11)15-2/h3,5-6,9H,4,7-8,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMPJHHWTVWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine typically involves the reaction of 3-methoxybenzyl chloride with 3-aminopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Key Substituents | Molecular Weight | Key Properties/Applications | Source |
|---|---|---|---|---|
| (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine | 3-Aminopropyl, 3-methoxybenzyl, methylamine | ~222.3 (estimated) | Potential CNS activity (inferred from GABA receptor affinity in analogues) | — |
| 1-(3-Methoxyphenyl)propylamine | 3-Methoxyphenyl, propyl, methylamine | 179.26 | Liquid at room temperature; used in pharmaceutical intermediates | |
| (3-Chlorophenyl)methylamine | 3-Chlorophenyl, isobutylamine | 197.70 | Higher lipophilicity (Cl substituent); potential antimicrobial applications | |
| Bis{N-[4–(3-ethoxypyrrolo[1,2-a]quinoxalin-4-yl)benzylidene]-3-aminopropyl}methylamine (9j) | Pyrroloquinoxaline, ethoxy, benzylidene | — | Fluorescent properties; high yield (97%) in macrocyclic synthesis |
Key Observations :
- Chain Length: The 3-aminopropyl chain may improve aqueous solubility relative to shorter-chain analogues (e.g., propyl or isobutyl groups in –13).
Physicochemical Properties
Table 2: Adsorption and Solubility Trends
| Property | Target Compound | (3-Chlorophenyl)methylamine | 3-Aminopropylphosphinic Acid Analogues |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (methoxy reduces hydrophobicity) | High (Cl substituent) | Low (polar phosphinic acid group) |
| Adsorption Energy | — | Higher on kaolinite Si-O surfaces | — |
| Solubility | Moderate (amine backbone) | Low | High (ionic character) |
Biological Activity
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine, known by its chemical structure and CAS number 876717-75-8, has garnered attention for its potential biological activities. This compound is a derivative of phenethylamine and is characterized by its unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- Structure :
This structure includes an amine functional group and a methoxyphenyl group, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. Preliminary studies suggest that this compound may act as a monoamine reuptake inhibitor , thereby increasing the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.
Key Mechanisms:
- Inhibition of Reuptake : By inhibiting the reuptake of neurotransmitters, the compound may enhance mood and cognitive functions.
- Modulation of Receptor Activity : It may interact with various receptors, including adrenergic and serotonergic receptors, influencing physiological responses.
Antidepressant Potential
Research indicates that this compound exhibits antidepressant-like effects in preclinical models. In a study assessing its impact on behavior in rodent models of depression, it was found to significantly reduce depressive-like behaviors compared to control groups1.
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could mitigate cell death in neuronal cell lines exposed to oxidative agents2.
Antimicrobial Properties
Emerging evidence suggests that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent3.
Study 1: Antidepressant Activity in Rodent Models
A study published in Journal of Pharmacology evaluated the antidepressant effects of this compound using forced swim tests. The results indicated a significant decrease in immobility time at doses of 10 mg/kg and 20 mg/kg, suggesting robust antidepressant activity1.
Study 2: Neuroprotection Against Oxidative Stress
In another investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress. The findings revealed a dose-dependent reduction in cell death, highlighting its potential for neuroprotective applications2.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Monoamine reuptake inhibition | Antidepressant, Neuroprotective |
| (2-Amino-5-methoxyphenyl)ethanol | Serotonin receptor agonist | Antidepressant |
| N,N-Dimethyl-2-(4-methoxyphenyl)ethanamine | Dopaminergic activity | Stimulant |
This table illustrates how this compound compares with similar compounds regarding their mechanisms and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
